molecular formula C16H21N5O5 B8033664 Trh-OH

Trh-OH

Cat. No. B8033664
M. Wt: 363.37 g/mol
InChI Key: ITYONPBTNRIEBA-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trh-OH is a useful research compound. Its molecular formula is C16H21N5O5 and its molecular weight is 363.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Development of Measurement Techniques : A specific radioimmunoassay was developed for measuring TRH-OH, facilitating studies on its inactivation and metabolism in serum. It was found that this compound is inactivated in a similar fashion to TRH (Visser, Klootwijk, Docter, & Hennemann, 1975).

  • Enzymatic Formation and Degradation : Research indicated that this compound is formed from TRH by an amidase in rat hypothalamus. The cortex had the highest rate of this compound production, and once formed, this compound was stable and did not undergo further degradation, suggesting its importance in enzymic degradation of TRH in the brain (Griffiths, Kelly, Klootwijk, & Visser, 1980).

  • Presence in Pancreas : Studies showed the presence of immunoreactive this compound in the pancreas of newborn rats, indicating that TRH biosynthesis occurs through a large molecule precursor. It was suggested that this compound is the COOH-terminal sequence of this protein (Ouafik, Dutour, Castanas, Boudouresque, & Oliver, 1985).

  • Role in Brain : Concentrations of TRH and this compound in the brain, as well as the activities of enzymes involved in their degradation, were investigated to understand their roles in the central nervous system. It was found that synthetic TRH is degraded to this compound in rodent brain tissue (Emerson, Vogel, & Currie, 1980).

  • Interaction with Neuronal Channels : TRH and this compound were found to interact with Na+ channels in mammalian septal neurons, indicating a potential role in modulating neuronal activity. This compound was more effective than TRH in reducing peak Na+ current amplitude (López-Barneo, Castellano, & Toledo-Aral, 1990).

  • Inactivation Mechanisms in Brain and Serum : The mechanisms of TRH inactivation by peptidases in human postmortem brain were studied, revealing insights into the dynamics of TRH and its analogues in neurological disorders (Griffiths, Baris, Visser, & Klootwijk, 1985).

  • Pharmacokinetics in Rats : The pharmacokinetics of TRH and this compound were compared in rats, providing information on their metabolic clearance rates, half-life of disappearance, and volume of distribution (Safran, Wu, Matys, Alex, & Emerson, 1984).

properties

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYONPBTNRIEBA-SRVKXCTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24769-58-2
Record name Acid-TRH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24769-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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